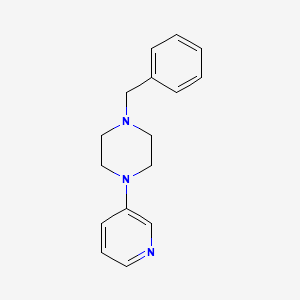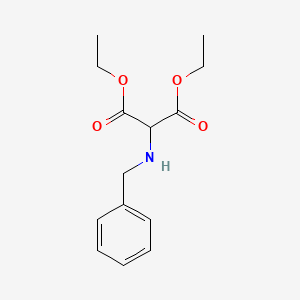
Diethyl 2-(benzylamino)malonate
Vue d'ensemble
Description
Diethyl 2-(benzylamino)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a benzylamino group attached to the central carbon of the propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(benzylamino)malonate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with benzylamine. The reaction typically involves the formation of an enolate ion from diethyl propanedioate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with benzylamine to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of diethyl 2-(benzylamino)propanedioate may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(benzylamino)malonate undergoes various chemical reactions, including:
Substitution Reactions: The benzylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, water.
Major Products
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Resulting from hydrolysis and decarboxylation reactions.
Applications De Recherche Scientifique
Diethyl 2-(benzylamino)malonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic properties.
Mécanisme D'action
The mechanism of action of diethyl 2-(benzylamino)propanedioate involves its interaction with biological molecules through its functional groups. The benzylamino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate biological pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A precursor in the synthesis of diethyl 2-(benzylamino)propanedioate.
Ethyl acetoacetate: Another malonic ester with similar reactivity but different functional groups.
Methyl 2-(benzylamino)propanedioate: A methyl ester analog with similar properties.
Uniqueness
Diethyl 2-(benzylamino)malonate is unique due to the presence of the benzylamino group, which imparts distinct reactivity and potential biological activity compared to other malonic esters .
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
diethyl 2-(benzylamino)propanedioate |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)12(14(17)19-4-2)15-10-11-8-6-5-7-9-11/h5-9,12,15H,3-4,10H2,1-2H3 |
Clé InChI |
HVHMRTNBJYCLFK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
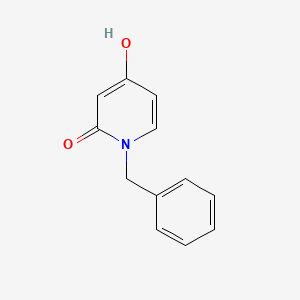
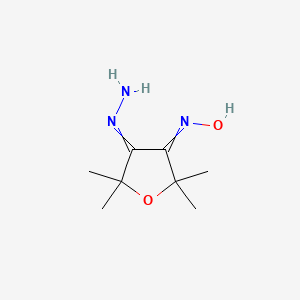
![2-[(2-Methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B8656263.png)
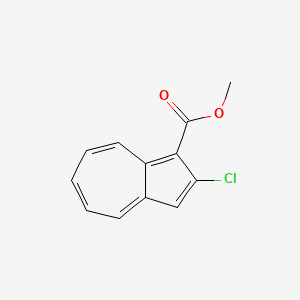
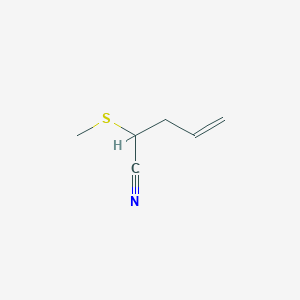
![(S)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B8656284.png)
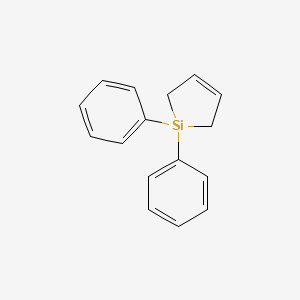
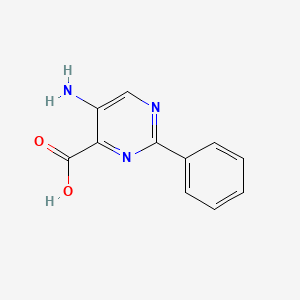
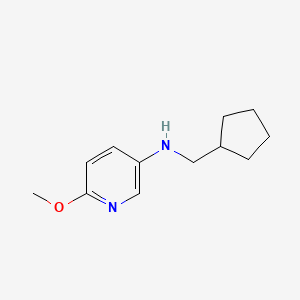
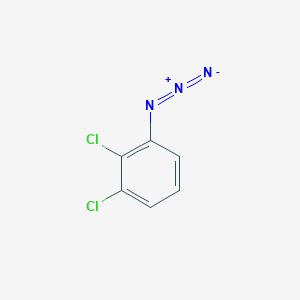
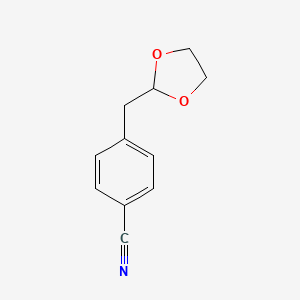
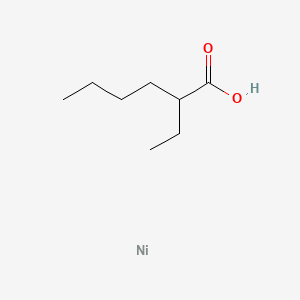
![3-[(Oxan-4-yl)methoxy]phenol](/img/structure/B8656328.png)
